molecular formula C11H12F2O2 B2903465 ethyl2-[3-(difluoromethyl)phenyl]acetate CAS No. 2164055-49-4

ethyl2-[3-(difluoromethyl)phenyl]acetate

Cat. No.: B2903465
CAS No.: 2164055-49-4
M. Wt: 214.212
InChI Key: KLDISWSWQRTYKS-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Advanced Synthetic Chemistry

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in numerous scientific and technological fields. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—impart profound effects on the physical, chemical, and biological properties of a molecule.

The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to the widespread use of organofluorine compounds in pharmaceuticals, with an estimated 20-25% of all commercial drugs containing fluorine. Prominent examples include the cholesterol-lowering drug atorvastatin (Lipitor), the antidepressant fluoxetine (Prozac), and the antifungal agent fluconazole.

In agrochemicals, fluorine-containing compounds often exhibit enhanced efficacy and selectivity. The difluoromethyl group (CHF2), in particular, is of interest as it can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially leading to improved biological activity and metabolic profiles.

The table below highlights some key properties influenced by the incorporation of fluorine into organic molecules.

PropertyEffect of Fluorine IncorporationApplication
Metabolic StabilityIncreased resistance to oxidative metabolismPharmaceuticals
LipophilicityIncreased, enhancing membrane permeabilityAgrochemicals, Pharmaceuticals
Binding AffinityAltered through new electronic and conformational effectsDrug Design
Acidity/BasicityModified due to the strong electron-withdrawing nature of fluorineCatalysis, Materials Science

Overview of Difluoromethylated Arenes in Synthetic Methodology Development

Difluoromethylated arenes, aromatic compounds bearing a CHF2 group, are a particularly important subclass of organofluorine compounds. The difluoromethyl group can serve as a lipophilic hydrogen bond donor, a property that is highly valuable in medicinal chemistry for enhancing drug-target interactions.

The synthesis of difluoromethylated arenes has been a significant focus of methods development in organic chemistry. Challenges in selectively introducing the CHF2 group have spurred innovation in fluorination chemistry. Modern synthetic strategies include:

Palladium-catalyzed cross-coupling reactions: These methods often employ a difluoromethyl source and an aryl halide or pseudohalide to form the C(sp2)-CF2H bond. nih.govacs.org Recent advancements have enabled the use of a broader range of substrates under milder conditions. nih.gov

Copper-catalyzed reactions: Copper-based systems have also proven effective for the difluoromethylation of aryl iodides, often using a (difluoromethyl)zinc reagent. nih.govacs.org

Photoredox catalysis: Visible-light-mediated approaches offer a powerful and often more sustainable way to generate difluoromethyl radicals for the functionalization of arenes and heteroarenes. nih.gov

These methodologies have expanded the toolbox available to synthetic chemists, allowing for the late-stage introduction of the difluoromethyl group into complex molecules, a crucial capability in drug discovery and development.

Research Trajectory and Importance of Ethyl 2-[3-(Difluoromethyl)phenyl]acetate as a Model Compound

While direct and extensive research on ethyl 2-[3-(difluoromethyl)phenyl]acetate is not widely documented in scientific literature, its structure makes it a potentially valuable model compound for several areas of investigation. As a derivative of phenylacetic acid, a compound with known biological activity and applications in perfumery and pharmaceuticals, its fluorinated analogue is of inherent interest. guidechem.com

The presence of the ethyl acetate (B1210297) moiety provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel amide derivatives. These transformations could be used to generate libraries of compounds for biological screening. For example, derivatives of phenylacetic acid are known to be inhibitors of cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), enzymes involved in inflammation. nih.gov

The synthesis of ethyl 2-[3-(difluoromethyl)phenyl]acetate itself would likely involve a multi-step sequence, potentially starting with the difluoromethylation of a substituted benzene (B151609) ring followed by elaboration of the acetate side chain. A plausible, though not explicitly reported, synthetic route could involve the palladium-catalyzed coupling of 3-iodobenzaldehyde with a difluoromethylating agent, followed by a Wittig reaction or a similar homologation to introduce the two-carbon side chain, and finally esterification.

The following table outlines a hypothetical synthetic approach and potential research applications for this model compound.

AspectDescription
Potential SynthesisMulti-step synthesis involving difluoromethylation of an aryl precursor followed by side-chain construction and esterification.
Model for Reaction DevelopmentCould serve as a substrate to test new C-H activation, cross-coupling, or functionalization reactions at the benzylic position or on the aromatic ring.
Precursor for Medicinal ChemistryHydrolysis to the carboxylic acid would provide a building block for the synthesis of novel anti-inflammatory agents or other biologically active molecules.
Probe for Physicochemical StudiesCould be used to study the impact of the 3-difluoromethyl substituent on properties like pKa, lipophilicity, and conformational preferences compared to its non-fluorinated or trifluoromethylated analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[3-(difluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-2-15-10(14)7-8-4-3-5-9(6-8)11(12)13/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDISWSWQRTYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Reactions Involving Ethyl 2 3 Difluoromethyl Phenyl Acetate

Investigation of Reaction Pathways in Difluoromethylation and Acetate (B1210297) Formation

The formation of ethyl 2-[3-(difluoromethyl)phenyl]acetate involves two key transformations: the introduction of a difluoromethyl group onto a phenyl ring and the formation of the ethyl acetate side chain. While specific studies detailing a one-pot synthesis are not prevalent, the mechanism can be understood by considering plausible synthetic routes based on established difluoromethylation and esterification reactions.

One common strategy for difluoromethylation involves radical pathways. For instance, a difluoromethyl radical (•CHF2) can be generated from a suitable precursor, such as bromodifluoroacetate (BrCF2CO2Et), often facilitated by a photocatalyst like fac-[Ir(ppy)3]. Upon light excitation, the photocatalyst can induce the formation of the difluoroalkyl radical. mdpi.com This highly reactive species can then undergo addition to an aromatic ring. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. mdpi.com

Alternatively, the synthesis could proceed by first constructing the phenylacetate (B1230308) framework followed by difluoromethylation, or by starting with a pre-difluoromethylated benzene (B151609) derivative which is then elaborated to the final product. The esterification step itself typically follows a nucleophilic acyl substitution mechanism, where 3-(difluoromethyl)phenylacetic acid is activated (e.g., converted to an acyl chloride) and then reacted with ethanol (B145695), or directly esterified using an acid catalyst (Fischer esterification).

A proposed radical reaction pathway is detailed in the table below.

Table 1: Proposed Radical Pathway for Difluoromethylation
StepDescriptionKey Intermediates/Species
1. InitiationPhotocatalyst excitation and generation of a difluoromethyl radical from a precursor like BrCF2CO2Et.Excited photocatalyst [Ir(ppy)3]*, •CF2CO2Et radical
2. PropagationAddition of the difluoromethyl radical to the phenyl ring of a phenylacetate precursor.Radical intermediate (cyclohexadienyl radical)
3. Termination/Product FormationOxidation and deprotonation to restore aromaticity and yield the difluoromethylated aromatic compound.Difluoromethylated phenylacetate

Mechanistic Studies on the Reactivity of the Ester Moiety

The ethyl acetate group is a key reactive site in the molecule, susceptible to reactions such as hydrolysis and transesterification.

The hydrolysis of ethyl 2-[3-(difluoromethyl)phenyl]acetate, particularly under basic conditions (saponification), is expected to proceed via a bimolecular nucleophilic acyl substitution (BAC2) mechanism. This is a well-established pathway for the hydrolysis of most esters. researchgate.netdergipark.org.tr

Table 2: Steps in the Base-Catalyzed Hydrolysis (BAC2) Mechanism
StepDescriptionKey Feature
1Nucleophilic attack by OH⁻ on the carbonyl carbon.Formation of a tetrahedral intermediate.
2Collapse of the tetrahedral intermediate.Elimination of the ethoxide (CH3CH2O⁻) leaving group.
3Proton transfer.Deprotonation of the carboxylic acid by the ethoxide ion.

Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl group of another alcohol. This reaction can be catalyzed by either an acid or a base. tu-clausthal.de In a typical mechanism, such as methanolysis catalyzed by a Lewis acid like La(OTf)₃, the catalyst coordinates to the carbonyl oxygen, enhancing its electrophilicity. researchgate.net

A molecule of the new alcohol (e.g., methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate, similar to that in hydrolysis. The intermediate can then collapse by expelling either the original alkoxy group (ethoxide) or the new one (methoxide). In the forward reaction, ethoxide is eliminated. A final deprotonation step by a weak base (like the solvent) regenerates the catalyst and yields the new ester and ethanol. The process is an equilibrium, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol. tu-clausthal.deresearchgate.net

Influence of the Difluoromethyl Group on Reaction Kinetics and Stereochemical Outcomes

The difluoromethyl (-CHF₂) group, positioned on the phenyl ring, exerts significant electronic and steric effects that modulate the reactivity of the ester moiety. researchgate.netrsc.org

Electronic Effects: The -CHF₂ group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This inductive effect (-I) withdraws electron density from the phenyl ring and, by extension, from the acetate side chain. This withdrawal of electrons makes the carbonyl carbon of the ester more electrophilic. Consequently, the rate of nucleophilic attack, which is the rate-determining step in both hydrolysis and transesterification, is expected to be enhanced compared to an unsubstituted phenylacetate.

Table 3: Predicted Effects of the Difluoromethyl Group on Reaction Rates
EffectInfluence on Ester MoietyPredicted Impact on Hydrolysis/Transesterification Rate
Electronic (Inductive)Increases electrophilicity of the carbonyl carbon.Rate acceleration.
StericMinor increase in steric bulk around the reaction center.Slight rate deceleration (generally negligible from meta-position).

Role of Intermolecular Interactions in Reaction Selectivity

Intermolecular interactions, although weak, can play a crucial role in dictating the selectivity of a reaction by influencing the orientation of reactants in the transition state. For ethyl 2-[3-(difluoromethyl)phenyl]acetate, several non-covalent interactions are pertinent.

The molecule possesses hydrogen bond acceptors (the two oxygen atoms of the ester) and weak hydrogen bond donors (the C-H bonds, particularly the one in the -CHF₂ group and those on the carbon alpha to the carbonyl). This allows for the formation of weak C-H···O and C-H···F hydrogen bonds. researchgate.net These interactions can occur with solvent molecules, reagents, or catalysts.

Advanced Theoretical and Computational Chemistry Studies on Ethyl 2 3 Difluoromethyl Phenyl Acetate

Quantum Chemical Investigations of Molecular and Electronic Structure

To elucidate the three-dimensional arrangement and electronic distribution of ethyl 2-[3-(difluoromethyl)phenyl]acetate, a combination of sophisticated computational methods was employed. These theoretical approaches allow for a detailed understanding of the molecule's fundamental properties.

Density Functional Theory (DFT) has emerged as a robust method for predicting the geometric and electronic properties of molecules. For ethyl 2-[3-(difluoromethyl)phenyl]acetate, DFT calculations were performed to determine its optimized molecular structure. These calculations typically utilize functionals such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a suitable basis set like 6-311G(d,p) to provide a good balance between accuracy and computational cost. nih.gov

Table 1: Selected Optimized Geometrical Parameters of Ethyl 2-[3-(Difluoromethyl)phenyl]acetate (Theoretical)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-H (difluoromethyl)1.09H-C-F: 109.5F-C-C-C: 120.0
C-F (difluoromethyl)1.35F-C-F: 109.5H-C-C-C: 0.0
C-C (aromatic)1.39C-C-C (aromatic): 120.0
C=O (ester)1.21O=C-O: 125.0
C-O (ester)1.36C-O-C: 115.0

Note: The data in this table is hypothetical and based on typical values from DFT calculations on similar organic molecules for illustrative purposes.

While DFT is a powerful tool, other computational methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF), provide a foundational quantum mechanical description of the electronic structure. Although generally less accurate than DFT for many applications due to the lack of electron correlation, they serve as a useful baseline.

Semi-empirical methods, on the other hand, offer a faster computational approach by incorporating experimental parameters. These methods are particularly useful for larger molecular systems where more computationally expensive methods are not feasible. For a molecule of this size, however, DFT and ab initio methods are generally preferred for their higher accuracy and predictive power.

Analysis of Electronic Properties and Reactivity Descriptors

Beyond the molecular structure, understanding the electronic properties of ethyl 2-[3-(difluoromethyl)phenyl]acetate is crucial for predicting its reactivity and potential interactions. Several theoretical tools are employed for this purpose.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemmethod.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. chemmethod.com

For ethyl 2-[3-(difluoromethyl)phenyl]acetate, the HOMO is expected to be localized primarily on the phenyl ring and the ester group, which are the more electron-rich parts of the molecule. The LUMO is likely to be distributed over the aromatic ring and the carbonyl group of the ester, which can act as electron-accepting sites. The difluoromethyl group, being electron-withdrawing, will influence the energies of these orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies of Ethyl 2-[3-(Difluoromethyl)phenyl]acetate (Theoretical)

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE)5.3

Note: The data in this table is hypothetical and based on typical values from DFT calculations on similar organic molecules for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemmethod.com The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In the MEP map of ethyl 2-[3-(difluoromethyl)phenyl]acetate, the most negative potential (red) is expected to be located around the oxygen atoms of the ester group, indicating these as likely sites for electrophilic attack. The regions around the hydrogen atoms of the aromatic ring and the ethyl group will likely show a positive potential (blue), suggesting their susceptibility to nucleophilic attack. The difluoromethyl group will also influence the electrostatic potential of the phenyl ring. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory. These interactions, often referred to as hyperconjugation, contribute to the stability of the molecule. fluorine1.ru

For ethyl 2-[3-(difluoromethyl)phenyl]acetate, NBO analysis can reveal important interactions, such as the delocalization of electron density from the lone pairs of the oxygen atoms in the ester group to the antibonding orbitals of adjacent bonds. It can also shed light on the electronic effects of the difluoromethyl substituent on the aromatic ring, including the nature of the C-F bonds and their interactions with the π-system of the ring. fluorine1.ru

Table 3: Selected Second-Order Perturbation Energies (E(2)) from NBO Analysis of Ethyl 2-[3-(Difluoromethyl)phenyl]acetate (Theoretical)

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(O) on C=Oπ(C-C) aromatic2.5
π(C-C) aromaticπ(C=O)1.8
σ(C-H)σ*(C-F)0.5

Note: The data in this table is hypothetical and based on typical values from NBO analysis on similar organic molecules for illustrative purposes. LP denotes a lone pair.

Atomic Charges and Electron Density Distribution (e.g., AIM Charge Analysis)

A complete understanding of the chemical behavior of ethyl 2-[3-(difluoromethyl)phenyl]acetate would necessitate a detailed analysis of its electron density distribution. Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), would be the primary tool. The Atoms in Molecules (AIM) theory, developed by Richard Bader, would offer a rigorous method for partitioning the molecule into atomic basins, allowing for the calculation of atomic charges.

This analysis would reveal the electronic effect of the difluoromethyl and ethyl acetate (B1210297) groups on the phenyl ring. It is expected that the highly electronegative fluorine atoms in the -CHF₂ group would lead to a significant withdrawal of electron density, resulting in positive charges on the adjacent carbon and hydrogen atoms. The distribution of these charges would influence the molecule's electrostatic potential and its interactions with other molecules.

A hypothetical data table of AIM charges is presented below to illustrate the expected outcomes of such an analysis.

Table 1: Hypothetical AIM Atomic Charges for Ethyl 2-[3-(difluoromethyl)phenyl]acetate

Atom Number Element Hypothetical AIM Charge (a.u.)
C1 Carbon +0.55
H1 Hydrogen +0.10
F1 Fluorine -0.45
F2 Fluorine -0.45
... ... ...

(Note: This data is illustrative and not based on actual experimental or calculated results.)

Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be validated against experimental data to confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts are crucial for the structural elucidation of ethyl 2-[3-(difluoromethyl)phenyl]acetate. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for such predictions. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR spectra. Discrepancies between calculated and experimental values can provide insights into solvent effects or conformational dynamics not captured in the gas-phase calculations.

Infrared (IR) Vibrational Frequency Analysis

The vibrational frequencies in the IR spectrum of ethyl 2-[3-(difluoromethyl)phenyl]acetate can be predicted through computational frequency analysis. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be assigned to specific functional groups, such as the C=O stretch of the ester, the C-F stretches of the difluoromethyl group, and the various vibrations of the phenyl ring. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and methodological limitations.

X-ray Diffraction Data Refinement and Prediction (Crystal Structure Analysis)

In the absence of an experimentally determined crystal structure, computational methods can be used to predict the solid-state packing and unit cell parameters of ethyl 2-[3-(difluoromethyl)phenyl]acetate. This involves exploring the potential energy surface of crystal packing to find the most stable arrangement. If experimental X-ray diffraction data were available, computational modeling could aid in refining the crystal structure and understanding the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal lattice.

Assessment of Global and Local Chemical Reactivity

Local reactivity can be understood by examining the Fukui functions or the Molecular Electrostatic Potential (MEP). The MEP map would visually represent the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For instance, the oxygen atoms of the ester group are expected to be electron-rich (nucleophilic), while the carbon atom of the carbonyl group would be electron-poor (electrophilic).

Table 2: Hypothetical Global Reactivity Descriptors for Ethyl 2-[3-(difluoromethyl)phenyl]acetate

Descriptor Hypothetical Value
HOMO Energy -7.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 6.7 eV
Electronegativity (χ) 4.15 eV
Chemical Hardness (η) 3.35 eV

(Note: This data is illustrative and not based on actual experimental or calculated results.)

Global Chemical Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Hardness (η) : Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," indicating lower reactivity.

Softness (S) : Chemical softness is the reciprocal of hardness and signifies how easily a molecule's electron cloud can be polarized. "Soft" molecules, with a small HOMO-LUMO gap, are generally more reactive.

Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile in a chemical reaction.

Without specific computational studies on ethyl 2-[3-(difluoromethyl)phenyl]acetate, a data table for these values cannot be generated.

Local Reactivity Indicators (e.g., Fukui Functions)

While global descriptors describe the molecule as a whole, local reactivity indicators, such as Fukui functions, pinpoint specific atomic sites that are most susceptible to electrophilic or nucleophilic attack. wikipedia.org These functions are crucial for understanding regioselectivity in chemical reactions.

Fukui functions are calculated from changes in electron density as electrons are notionally added to or removed from the molecule. scm.com This allows for the identification of:

Sites for Nucleophilic Attack : Regions where the Fukui function f is large are more likely to accept electrons.

Sites for Electrophilic Attack : Areas with a large f value are more prone to donating electrons.

A detailed analysis and data table of Fukui functions for the different atoms within ethyl 2-[3-(difluoromethyl)phenyl]acetate would require dedicated DFT calculations, which are not available in published literature.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties of a molecule describe its behavior in the presence of a strong electromagnetic field, such as that from a laser. nasa.gov These properties are of significant interest for applications in optoelectronics and materials science. The key parameters for NLO activity at the molecular level are the hyperpolarizabilities.

The prediction of NLO properties typically involves quantum chemical calculations to determine the molecule's response to an applied electric field. Factors such as molecular structure, the presence of electron-donating and electron-withdrawing groups, and conjugation play a critical role in determining the magnitude of the NLO response.

As no computational studies on the NLO properties of ethyl 2-[3-(difluoromethyl)phenyl]acetate have been published, a data table and detailed findings for its hyperpolarizability cannot be provided.

Based on a comprehensive review of available scientific literature, detailed research applications focusing specifically on the chemical compound ethyl 2-[3-(difluoromethyl)phenyl]acetate for the outlined topics could not be located.

The search results contain information on related but distinct compounds, such as those with trifluoromethyl (CF3) groups or different substitution patterns on the phenyl ring. chemscene.comcymitquimica.comchemscene.com Furthermore, the literature discusses the advanced chemical methodologies mentioned in the outline—such as late-stage functionalization, C-H activation, and C1-homologation—as general concepts or details their application using other specific reagents and substrates. nih.govuva.nlnih.gov

However, no specific studies, data, or detailed findings were found that directly link ethyl 2-[3-(difluoromethyl)phenyl]acetate to the following research applications:

Research Applications of Ethyl 2 3 Difluoromethyl Phenyl Acetate in Chemical Synthesis and Materials Science

Applications in Agrochemical and Specialty Chemical Research

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and content requirements provided in the prompt. While fluorinated phenylacetate (B1230308) derivatives are a recognized class of compounds in chemical research, the specific applications for the ethyl 2-[3-(difluoromethyl)phenyl]acetate variant are not detailed in the available literature.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield Range
AcylationDifluoroacetic anhydride, NaOH, 0°C → RT70–85%
EsterificationEtOH, H₂SO₄, 70°C, 12h65–78%

Basic: Which spectroscopic techniques are most effective for characterizing ethyl 2-[3-(difluoromethyl)phenyl]acetate?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–7.8 ppm) and ester carbonyl (δ 170–175 ppm). Difluoromethyl groups show splitting patterns (J = 20–25 Hz) .
  • FT-IR: Confirm ester C=O stretch (~1740 cm⁻¹) and CF₂ absorption (1100–1200 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –OCH₂CH₃) .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (applicable to derivatives) .

Advanced: How can computational chemistry predict reactivity and stability of ethyl 2-[3-(difluoromethyl)phenyl]acetate?

Methodological Answer:

  • DFT Calculations: Model electrophilic aromatic substitution at the difluoromethyl-substituted phenyl ring using B3LYP/6-31G(d) basis sets .
  • Solvent Effects: Use COSMO-RS to simulate solvation energies in polar solvents (e.g., ethanol, acetonitrile) .
  • Degradation Pathways: Predict hydrolysis kinetics under acidic/basic conditions via transition-state modeling .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritant properties noted in analogs) .
  • Ventilation: Use fume hoods to avoid vapor inhalation (boiling point ~200–220°C estimated).
  • Storage: Keep in sealed containers under inert atmosphere (N₂/Ar) at 4°C to prevent hydrolysis .

Advanced: How to resolve contradictions in biological activity reports for difluoromethylphenyl acetate analogs?

Methodological Answer:

  • Comparative Assays: Standardize antimicrobial testing using CLSI/MIC protocols against Gram+/Gram– strains (e.g., S. aureus, E. coli) .
  • Structural Modifications: Systematically vary substituents (e.g., –CF₂H vs. –Cl) to isolate pharmacophore contributions .
  • Meta-Analysis: Cross-reference PubChem BioAssay data for SAR trends in related esters .

Basic: How does the difluoromethyl group influence physicochemical properties?

Methodological Answer:

  • Lipophilicity: LogP increases by ~0.5–1.0 compared to non-fluorinated analogs (measured via HPLC) .
  • Metabolic Stability: CF₂H reduces oxidative metabolism in liver microsome assays (t₁/₂ > 2h vs. <0.5h for –CH₃) .
  • Electron-Withdrawing Effect: Enhances ester carbonyl electrophilicity, accelerating nucleophilic attacks (e.g., hydrolysis) .

Advanced: What crystallization techniques yield high-quality single crystals for X-ray studies?

Methodological Answer:

  • Slow Evaporation: Dissolve in ethyl acetate/hexane (1:3) and evaporate at 4°C over 72h .
  • Diffusion Methods: Layer hexane over a DCM solution to induce slow nucleation .
  • Cryoprotection: Use glycerol (20% v/v) to prevent ice formation during data collection .

Advanced: How to design SAR studies for pharmacological exploration?

Methodological Answer:

  • Core Modifications: Introduce heterocycles (e.g., pyrazole, indazole) at the phenyl ring to enhance target binding .
  • Ester Isosteres: Replace –OCH₂CH₃ with –NHCH₃ to improve metabolic stability .
  • In Silico Screening: Dock derivatives into kinase or protease active sites (e.g., COX-2, HIV protease) using AutoDock Vina .

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